molecular formula C12H14O4 B14722170 3-(2,6-Dimethoxy-4-methylphenyl)acrylic acid CAS No. 6334-49-2

3-(2,6-Dimethoxy-4-methylphenyl)acrylic acid

Cat. No.: B14722170
CAS No.: 6334-49-2
M. Wt: 222.24 g/mol
InChI Key: XCTXJHNBAGXPMI-UHFFFAOYSA-N
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Description

3-(2,6-dimethoxy-4-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethoxy-4-methylphenyl)prop-2-enoic acid typically involves the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethoxy-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-dimethoxy-4-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethoxy-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3-(2,4-Dimethoxyphenyl)propionic acid
  • 3-(2,6-Dimethoxyphenyl)propionic acid

Uniqueness

3-(2,6-dimethoxy-4-methylphenyl)prop-2-enoic acid is unique due to the specific arrangement of methoxy and methyl groups on the aromatic ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

6334-49-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(2,6-dimethoxy-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O4/c1-8-6-10(15-2)9(4-5-12(13)14)11(7-8)16-3/h4-7H,1-3H3,(H,13,14)

InChI Key

XCTXJHNBAGXPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC

Origin of Product

United States

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